
1,8-Diethyl-1,3,4,9-tetrahydropyrano(3,4-b)indole
Descripción
1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole, commonly known as etodolac (ETO), is a nonsteroidal anti-inflammatory drug (NSAID) with selective COX-2 inhibitory activity. Chemically, it is (±)-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid, featuring a pyran ring fused to an indole scaffold and ethyl substituents at positions 1 and 8 . Approved by the FDA in 1996, etodolac is prescribed for osteoarthritis, rheumatoid arthritis, and acute pain management due to its potent anti-inflammatory and analgesic effects. Its poor water solubility (~20 µg/mL) limits bioavailability, necessitating structural modifications for enhanced pharmacokinetics .
Propiedades
IUPAC Name |
1,8-diethyl-1-methyl-4,9-dihydro-3H-pyrano[3,4-b]indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c1-4-11-7-6-8-12-13-9-10-18-16(3,5-2)15(13)17-14(11)12/h6-8,17H,4-5,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMCQNNWNNRAQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50921610 | |
Record name | 1,8-Diethyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50921610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115066-03-0 | |
Record name | RAK 802 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115066030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,8-Diethyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50921610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Decarboxy etodolac | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4J2J13T0DI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mecanismo De Acción
Target of Action
RAK-802, also referred to as JBI-802, is a dual inhibitor of LSD1 and HDAC6. These two enzymes, Lysine Specific Demethylase 1 (LSD1) and Histone Deacetylase 6 (HDAC6), are part of the repressor complexes that modulate the expression of several disease-specific genes. They play crucial roles in cancer cells and their combined inhibition has shown a profound effect in inhibiting tumor growth.
Mode of Action
RAK-802 acts as an epigenetic modulating agent. It inhibits the transcriptional regulator coREST via its components LSD1 and HDAC6, thereby blocking neuroendocrine transdifferentiation and inducing cell death. This results in activity against neuroendocrine tumors. Furthermore, RAK-802 has been found to induce downregulation of MYC RNA and degradation of MYC protein, both in vitro and in animal models.
Biochemical Pathways
The inhibition of LSD1 and HDAC6 by RAK-802 affects the transcription of numerous cancer-related genes, including MYC. MYC is a master regulator of human cancers, and its amplification is associated with poor prognosis and resistance to treatments. By downregulating MYC, RAK-802 disrupts the pathways that promote cancer cell proliferation and survival.
Result of Action
RAK-802 has shown significant anti-proliferative activity against several cancer cell lines. It induces cell death and blocks neuroendocrine transdifferentiation, thereby exhibiting activity against neuroendocrine tumors. Moreover, RAK-802 leads to the downregulation of MYC RNA and degradation of MYC protein, contributing to its anti-cancer effects.
Actividad Biológica
1,8-Diethyl-1,3,4,9-tetrahydropyrano(3,4-b)indole, commonly known as etodolac, is a compound with notable biological activity, primarily recognized for its anti-inflammatory and analgesic properties. This article delves into the biological mechanisms, pharmacological effects, and clinical implications of etodolac, supported by diverse research findings and data.
Chemical Structure and Properties
Etodolac is characterized by its complex structure that includes a tetrahydropyrano framework fused with an indole moiety. Its molecular formula is with a molecular weight of 301.17 g/mol. The compound's stereochemistry has been elucidated through crystallographic studies, confirming the absolute configuration of its active enantiomer .
Etodolac exerts its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain. The selectivity for COX-2 over COX-1 is significant as it reduces the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Pharmacological Effects
The pharmacological profile of etodolac includes:
- Anti-inflammatory Activity : Demonstrated in various animal models using standard tests such as the Preventive Adjuvant Edema test . Etodolac has shown efficacy in reducing inflammation in conditions like arthritis.
- Analgesic Effects : Clinical studies indicate that etodolac effectively alleviates pain associated with osteoarthritis and other inflammatory conditions .
- Antipyretic Properties : While primarily recognized for its anti-inflammatory effects, there is also evidence suggesting potential antipyretic activity.
Clinical Applications
Etodolac is widely used in clinical settings for managing pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis. Its favorable safety profile compared to traditional NSAIDs makes it a preferred choice among healthcare providers.
Case Studies
- Osteoarthritis Management : A clinical trial involving patients with osteoarthritis demonstrated that etodolac significantly reduced pain scores compared to placebo over a 12-week period .
- Postoperative Pain Relief : In a study assessing postoperative pain management, patients receiving etodolac reported lower pain levels and reduced need for additional analgesics compared to those receiving standard care .
Data Summary
Property | Value |
---|---|
Molecular Formula | C18H23NO3 |
Molecular Weight | 301.17 g/mol |
Primary Mechanism | COX-2 Inhibition |
Indications | Osteoarthritis, Rheumatoid Arthritis |
Common Side Effects | Gastrointestinal discomfort |
Research Findings
Recent studies have expanded on the understanding of etodolac's biological activity:
- A study published in Drug and Alcohol Dependence highlighted the interaction between etodolac and the endogenous opioid system, suggesting a modulatory effect on pain perception .
- Research in Journal of Psychiatry and Neuroscience explored the implications of etodolac in neurobiological disorders related to alcohol dependence, indicating potential benefits beyond its traditional use .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
1.1 Anti-inflammatory Properties
Etodolac is primarily recognized for its potent anti-inflammatory effects. It is classified as a non-steroidal anti-inflammatory drug (NSAID), which is used to alleviate pain and inflammation associated with conditions such as arthritis and other musculoskeletal disorders. Studies have demonstrated that etodolac inhibits cyclooxygenase (COX) enzymes, particularly COX-2, leading to a decrease in prostaglandin synthesis—key mediators of inflammation .
1.2 Analgesic Effects
In addition to its anti-inflammatory properties, etodolac exhibits analgesic effects. It is effective in managing acute pain post-surgery and chronic pain conditions. Clinical trials have shown that it can reduce pain intensity significantly compared to placebo treatments .
1.3 Antipyretic Activity
Etodolac also possesses antipyretic properties, making it useful in treating fever. This application is particularly relevant in clinical settings where inflammation-induced fever needs to be managed alongside pain relief .
Pharmacological Research
2.1 Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of etodolac has revealed insights into how modifications to its chemical structure can enhance its pharmacological efficacy and reduce side effects. For instance, studies have focused on the synthesis of various derivatives of etodolac to improve selectivity for COX-2 over COX-1, thereby minimizing gastrointestinal side effects commonly associated with NSAIDs .
2.2 Drug Development
Etodolac serves as a lead compound for the development of new NSAIDs with improved safety profiles. Its unique tetrahydropyrano-indole structure provides a scaffold for medicinal chemists to design novel compounds that retain anti-inflammatory activity while reducing adverse effects .
Toxicology and Safety
3.1 Toxicological Studies
While etodolac is generally well-tolerated, studies have indicated potential toxicity at high doses or prolonged use. Toxicological assessments have highlighted risks such as gastrointestinal bleeding and renal impairment, necessitating careful monitoring during clinical use .
3.2 Safety Profile
The safety profile of etodolac has been extensively studied in both animal models and human clinical trials. The findings suggest that while it is effective for short-term use, caution is advised for long-term administration due to the risk of serious side effects .
Case Studies
Comparación Con Compuestos Similares
Table 1: Triazole-Thione Derivatives of Etodolac
Compound | Substituent | Molecular Weight | Melting Point (°C) | Rf Value | Key IR Peaks (cm⁻¹) |
---|---|---|---|---|---|
4b | Ethyl | 388.527 | 159–160 | 55.77 | 3336 (NH), 1232 (C=S) |
4c | Propyl | 384.538 | 138–140 | 50.85 | 3254 (NH), 1240 (C=S) |
Hydrazide-Hydrazone Derivatives
Compound 3b (SGK-720), a hydrazide-hydrazone derivative, demonstrates antiproliferative activity against prostate cancer cells (PC-3: IC₅₀ = 10.36 µM; LNCaP: IC₅₀ = 15.53 µM).
Ethanol and Azidoethyl Derivatives
- Compound 2: Synthesized via LiAlH₄ reduction of etodolac’s carboxylic acid to ethanol (92% yield). This increases hydrophilicity but reduces COX-2 affinity .
- Compound 3 : Azidoethyl derivative (86% yield) introduces a reactive azide group, enabling click chemistry for targeted drug delivery .
Enantiomeric Comparison
Etodolac’s S-(+)-enantiomer is pharmacologically active, with an ED₅₀ of 0.7 mg/kg in adjuvant-induced arthritis models, while the R-(-)-enantiomer is inactive. The S-form undergoes extensive enterohepatic recirculation and has a shorter half-life (t₁/₂ = 4.2 h vs. R-form’s 6.8 h) due to preferential biliary excretion .
Table 2: Pharmacokinetic Properties of Etodolac Enantiomers
Parameter | S-(+)-Etodolac | R-(-)-Etodolac |
---|---|---|
Half-life (t₁/₂) | 4.2 h | 6.8 h |
Clearance (CL) | 0.42 L/h/kg | 0.18 L/h/kg |
Volume of Distribution (Vd) | 2.5 L/kg | 1.2 L/kg |
Biliary Excretion | 100% | 30% |
Sulfanyl-Triazole Derivatives
Compounds 5a–v incorporate sulfanyl-triazole groups, with 4g (4-phenyl substituent) showing a melting point of 277–280°C and enhanced cytotoxicity. The cyclohexyl-substituted 4h (MW: 424.602, Rf: 74.63) demonstrates improved solubility compared to etodolac .
Structural Modifications and Therapeutic Implications
- Anticancer Activity : Hydrazide-hydrazone and triazole derivatives (e.g., 3b , 4g ) shift therapeutic focus from anti-inflammatory to antiproliferative applications .
- Stereoselectivity : Resolution of enantiomers using cholesteryl aniline improves potency, as seen in the 2.3-fold higher efficacy of S-(+)-etodolac over the racemate .
Métodos De Preparación
Reaction Conditions and Catalysts
The reaction is typically conducted in toluene or tetrahydrofuran (THF) at reflux temperatures (80–110°C). Acid catalysts such as p-toluenesulfonic acid (p-TsOH) or boron trifluoride diethyl etherate (BF₃·Et₂O) are employed to facilitate cyclization. A critical parameter is the molar ratio of tryptophol to keto ester, which is maintained at 1:1.1 to minimize side reactions.
Key Data Table: Fischer Indole Cyclization Parameters
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Solvent | Toluene/THF | Maximizes cyclization efficiency |
Catalyst | p-TsOH (0.5–1.0 mol%) | Prevents dimerization |
Temperature | 80–110°C | Balances reaction rate and decomposition |
Reaction Time | 6–12 hours | Ensures complete conversion |
The intermediate ester, ethyl 1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetate, is isolated in 65–75% yield.
Chiral Resolution Using Cinchona Alkaloids
The racemic mixture of etodolac requires resolution to isolate the bioactive (+)-enantiomer. U.S. Patent 4,520,203 discloses a resolution method using cinchonine as a chiral resolving agent.
Resolution Process
-
Salt Formation : The racemic acid (1 part by weight) is dissolved in methanol with cinchonine (1.1–1.3 parts) at 50–65°C.
-
Crystallization : Cooling to 10–25°C selectively precipitates the (+)-enantiomer-cinchonine salt.
-
Acid Liberation : The salt is treated with hydrochloric acid in ethyl acetate to yield free (+)-etodolac.
Advantages Over Traditional Methods
-
Direct crystallization eliminates the need for recrystallization, reducing solvent use by 40%.
-
The final product achieves ≥99% enantiomeric excess (e.e.) after a single crystallization.
Hydrolysis of Ester Intermediates
The ethyl ester intermediate from the Fischer indole synthesis undergoes hydrolysis to yield the final carboxylic acid. U.S. Patent 4,585,877 details optimized conditions for this step.
Hydrolysis Conditions
-
Base : Aqueous sodium hydroxide (2–4 M) at 70–90°C.
-
Acid Workup : Neutralization with HCl precipitates the crude acid, which is purified via recrystallization from ethanol-water.
Yield and Purity
Parameter | Value |
---|---|
Hydrolysis Yield | 85–90% |
Final Purity (HPLC) | ≥99.5% |
Alternative Synthetic Routes
Eight-Step Synthesis from Indole Derivatives
An academic route described by Kostova et al. involves constructing the pyran ring via a sequence of Friedel-Crafts alkylation and cyclization:
-
Friedel-Crafts Acylation : Indole is acylated with ethyl chloroacetate.
-
Reduction : The ketone intermediate is reduced to the alcohol using NaBH₄.
-
Cyclization : Treatment with H₂SO₄ in acetic acid forms the tetrahydropyranoindole core.
Comparison with Industrial Methods
-
Complexity : Requires multiple purification steps, making it less scalable.
Industrial-Scale Optimization
Solvent and Catalyst Recycling
Modern processes emphasize sustainability:
Q & A
Basic: What are the common synthetic routes for preparing 1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole derivatives?
Methodological Answer:
The synthesis typically involves functionalizing the pyranoindole core via reduction, azidation, or esterification. For example:
- Reduction of Carboxylic Acid to Alcohol: LiAlH₄ in dry THF reduces the acetic acid derivative (1) to ethanol (2) with 92% yield .
- Azide Introduction: DPPA, DIAD, and triphenylphosphine in THF convert ethanol derivatives to azidoethyl compounds (3) (86% yield) .
- Catalytic Cyclization: InBr₃-catalyzed intramolecular Michael addition efficiently constructs the pyranoindole scaffold (up to 97% yield) .
Key Considerations: Solvent choice (e.g., dry THF for moisture-sensitive steps) and temperature control (e.g., 0°C for azide reactions) are critical for reproducibility.
Basic: How are structural features of pyranoindole derivatives validated experimentally?
Methodological Answer:
- Spectroscopy: ¹H-NMR and FT-IR confirm functional groups (e.g., NH stretches at ~3250–3336 cm⁻¹ for indole/triazole moieties; C=S peaks at ~1230–1240 cm⁻¹) .
- Mass Spectrometry: High-resolution ESI-MS validates molecular formulas (e.g., m/z = 515 [M+H]⁺ for triazole derivatives) .
- Chromatography: Flash chromatography (petroleum ether:ethyl acetate gradients) isolates intermediates .
Basic: What in vitro assays are used to screen pyranoindole derivatives for pharmacological activity?
Methodological Answer:
- Anticancer Activity: WST-8 colorimetric assay evaluates cytotoxicity against prostate cancer lines (PC-3, DU-145, LNCaP), with IC₅₀ values calculated via dose-response curves .
- Apoptosis Detection: JC-1 mitochondrial membrane potential assays and Annexin V/PI staining confirm apoptotic mechanisms .
- COX-2 Inhibition: Competitive enzyme immunoassays measure prostaglandin suppression, a hallmark of NSAID activity .
Advanced: How do enantiomeric differences impact the pharmacological profile of etodolac derivatives?
Methodological Answer:
- Enantiomer Separation: Normal-phase HPLC resolves (±)-etodolac into (S)-(+)- and (R)-(−)-isomers using chiral columns .
- Activity Differences: The (S)-enantiomer exhibits ~90% of COX-2 inhibition and anti-inflammatory activity, while the (R)-form is largely inactive .
Experimental Design: Use enantiopure standards for calibration and validate methods per ICH guidelines (e.g., linearity, precision).
Advanced: What strategies enable asymmetric synthesis of pyranoindole derivatives?
Methodological Answer:
Redox Deracemization: A novel approach uses sequential oxidation-reduction cycles to convert racemic mixtures into enantiopure α-substituted ethers. This method bypasses traditional chiral auxiliaries and is compatible with diverse substituents (e.g., ethyl, propyl groups) .
Key Advantage: Higher stereoselectivity (e.g., >90% ee) compared to traditional oxonium ion intermediates.
Advanced: How are structure-activity relationships (SAR) analyzed for pyranoindole-based NSAIDs?
Methodological Answer:
- Core Modifications: Introducing hydrazide-hydrazone moieties (e.g., compound 3b ) enhances anticancer activity (IC₅₀ = 5.24–15.53 µM) by promoting apoptosis .
- Substituent Effects: 2,6-Dichlorophenyl groups in hydrazone derivatives improve cytotoxicity by 3-fold compared to unsubstituted analogs .
Validation: Pair SAR data with molecular docking to predict COX-2 binding affinity.
Advanced: How is method validation performed for quantifying enantiomeric impurities?
Methodological Answer:
- HPLC Validation: Parameters include linearity (R² ≥ 0.99 for 0.05–1.0 µg/mL), precision (%RSD < 2%), and limit of detection (LOD = 0.02 µg/mL) .
- Sample Preparation: Use racemic etodolac spiked with 0.1% R-isomer to test recovery (95–105%).
Advanced: How are apoptotic mechanisms of pyranoindole derivatives characterized?
Methodological Answer:
- Mitochondrial Dysfunction: JC-1 assay detects loss of membrane potential (shift from red to green fluorescence) .
- Phosphatidylserine Exposure: Annexin V-FITC/PI dual staining distinguishes early (Annexin V⁺/PI⁻) vs. late (Annexin V⁺/PI⁺) apoptosis .
Controls: Include staurosporine (apoptosis inducer) and untreated cells for baseline comparison.
Advanced: How to address contradictions in enantiomer activity data across studies?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.